

4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS number and structure

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Compound of Interest

Compound Name: 4-Bromo-2,8-bis(trifluoromethyl)quinoline

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Technical Guide: 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2,8-bis(trifluoromethyl)quinoline**, a key intermediate in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in cross-coupling reactions. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis, offering detailed experimental procedures and workflow visualizations to facilitate its use as a versatile chemical building block.

Core Compound Identification and Properties

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom makes it a valuable and highly reactive intermediate for the synthesis of complex organic molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial agents.[3][4][5]

Structure:

The chemical structure consists of a quinoline core substituted with a bromine atom at the 4-position and trifluoromethyl (CF₃) groups at the 2- and 8-positions.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
CAS Number	35853-45-3	[6]
Molecular Formula	C ₁₁ H ₄ BrF ₆ N	[6]
Molecular Weight	344.05 g/mol	[6]
Appearance	Off-white to yellow crystalline powder	[6]
Melting Point	60 °C	[6]
Boiling Point	281.6 °C at 760 mmHg (Predicted)	[6]
Density	1.7 g/cm ³ (Predicted)	[6]
SMILES	<chem>C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F</chem>	[7]
InChIKey	DXALAFAFXJDOS-UHFFFAOYSA-N	[7]

Synthesis Protocol

The synthesis of **4-Bromo-2,8-bis(trifluoromethyl)quinoline** can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the cyclization of an appropriate aniline derivative followed by halogenation. The following protocol is adapted from established methods for synthesizing related trifluoromethyl-substituted quinolines.[6][8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Intermediate)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-(Trifluoromethyl)aniline (1 equivalent)

and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[8]

- Cyclization: Add polyphosphoric acid (approx. 10 parts by weight) to the mixture. Heat the reaction mixture to 120-150 °C and stir vigorously for 3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate will form.[8]
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water. The resulting solid is 2,8-bis(trifluoromethyl)-4-quinolinol, which can be dried and used in the next step without further purification.[8]

Experimental Protocol: Bromination to Yield **4-Bromo-2,8-bis(trifluoromethyl)quinoline**

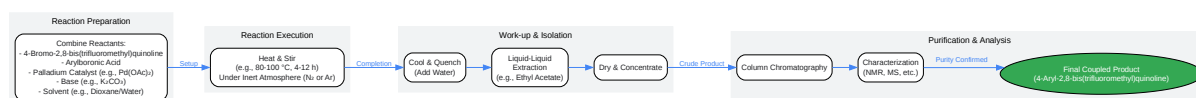
- Reaction Setup: In a sealed reaction vessel suitable for high temperatures, place the synthesized 2,8-bis(trifluoromethyl)-4-quinolinol (1 equivalent).
- Bromination: Add phosphoryl bromide (POBr_3 , approx. 1.1-1.5 equivalents).
- Reaction Conditions: Heat the mixture to 150 °C for 2-3 hours.[6]
- Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a suitable base (e.g., aqueous NaHCO_3 solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel to yield **4-Bromo-2,8-bis(trifluoromethyl)quinoline**.

Applications in Drug Discovery: Cross-Coupling Reactions

The bromine atom at the C4-position of the quinoline ring serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds, widely employed in the pharmaceutical industry.[9][10]

Suzuki-Miyaura Cross-Coupling Workflow

The diagram below illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound in synthesizing more complex, biologically active molecules.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

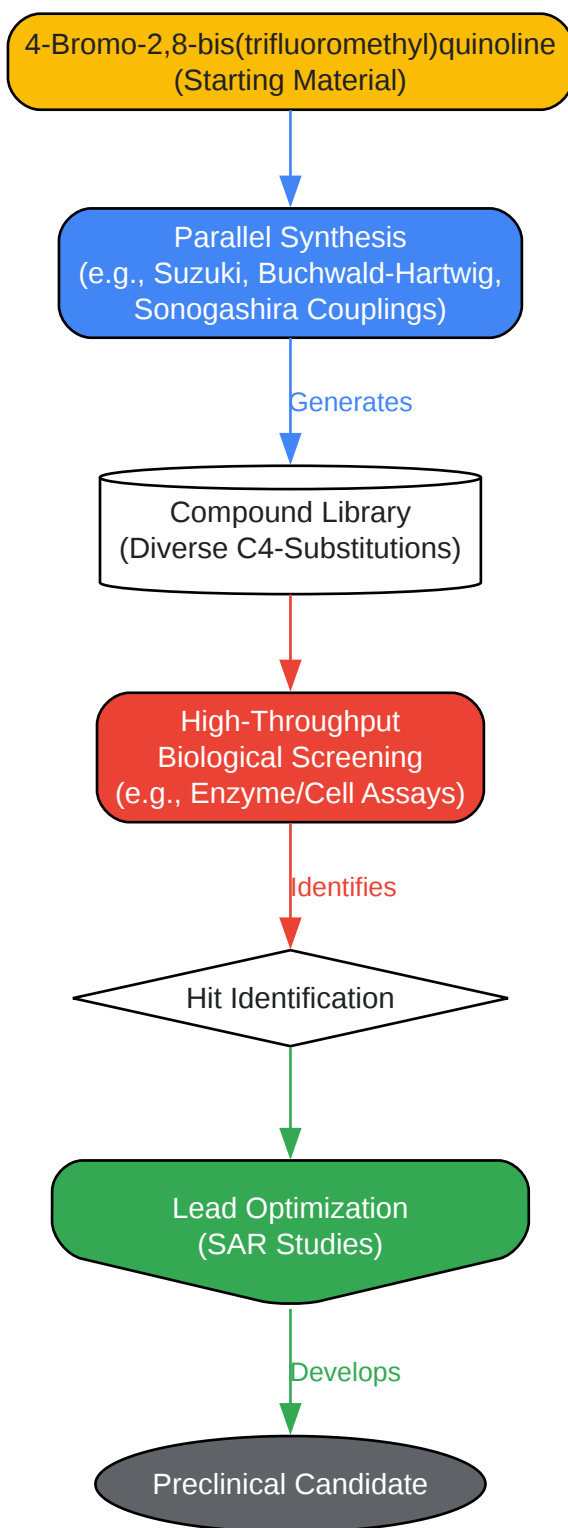
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of **4-Bromo-2,8-bis(trifluoromethyl)quinoline** with phenylboronic acid.

- **Reagent Preparation:** To an oven-dried Schlenk flask, add **4-Bromo-2,8-bis(trifluoromethyl)quinoline** (1 mmol, 1 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 3 mmol, 3 equivalents).^[11]
- **Catalyst Addition:** Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%). In some cases, a phosphine ligand such as triphenylphosphine (PPh₃) or SPhos may be required to facilitate the reaction.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed solvents, typically a mixture such as dioxane and water (e.g., 4:1 ratio, 5 mL).^[11]

- Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-phenyl-2,8-bis(trifluoromethyl)quinoline.

Logical Pathway: From Intermediate to Potential Drug Candidate

The utility of **4-Bromo-2,8-bis(trifluoromethyl)quinoline** in drug discovery lies in its role as a scaffold for rapidly generating a library of novel compounds. The trifluoromethyl groups often enhance metabolic stability and binding affinity, while the C4-position allows for systematic exploration of the structure-activity relationship (SAR).^[1]



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Caption: Logical flow from chemical intermediate to a drug candidate.

Safety Information

Handle **4-Bromo-2,8-bis(trifluoromethyl)quinoline** with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Based on aggregated GHS information, this compound may cause skin irritation.[6] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its trifluoromethyl groups provide desirable electronic and metabolic properties, while the C4-bromo substituent offers a reliable point for diversification via modern cross-coupling chemistry. The protocols and workflows detailed in this guide provide a practical framework for researchers to effectively utilize this valuable intermediate in their discovery programs.

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